2-Chloro-4-fluoro-5-hydroxybenzoic acid
Description
2-Chloro-4-fluoro-5-hydroxybenzoic acid is a halogen-substituted benzoic acid derivative with a molecular formula of C₇H₄ClFO₃ and a molecular weight of 204.56 g/mol. The compound features a hydroxyl group at position 5, chlorine at position 2, and fluorine at position 4 on the aromatic ring. These substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves halogenation and hydroxylation steps, as demonstrated in related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYQXBFEPNRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279475 | |
| Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91659-15-3 | |
| Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91659-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method involves the direct chlorination and fluorination of 5-hydroxybenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, esters, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydroxy group plays a crucial role in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Chloro-4-methoxy-5-fluorobenzoic Acid (CAS 1228376-40-6)
- Molecular Formula : C₈H₆ClFO₃
- Molecular Weight : 204.58 g/mol
- Key Differences :
- Replaces the hydroxyl group at position 5 with a methoxy (-OCH₃) group.
- Methoxy is electron-donating, reducing acidity compared to the hydroxyl group in the target compound.
- Increased steric bulk may lower solubility in polar solvents.
- Applications : Used in drug synthesis for its stability under basic conditions .
5-Chloro-2,4-difluorobenzoic Acid (A230190, CAS 289039-49-2)
- Molecular Formula : C₇H₃ClF₂O₂
- Molecular Weight : 206.55 g/mol
- Key Differences :
- Fluorine at positions 2 and 4, chlorine at position 5 (vs. chlorine at 2, fluorine at 4 in the target compound).
- Lacks a hydroxyl group, reducing hydrogen-bonding capacity.
- Higher electronegativity from adjacent fluorines increases acidity (pKa ~2.1 vs. ~2.5 for the target compound).
- Applications : Intermediate in herbicides due to enhanced lipophilicity .
2-Amino-4-chloro-5-fluorobenzoic Acid (CAS 1022961-12-1)
- Molecular Formula: C₇H₅ClFNO₂
- Molecular Weight : 203.57 g/mol
- Key Differences: Substitutes hydroxyl with an amino (-NH₂) group at position 5. Amino groups enable participation in coupling reactions (e.g., amide bond formation). Lower acidity (pKa ~4.8) due to the electron-donating amino group.
- Applications : Precursor in antibiotic synthesis .
Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | pKa | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-4-fluoro-5-hydroxybenzoic acid | 204.56 | ~2.5 | Moderate | -Cl (2), -F (4), -OH (5) |
| 2-Chloro-4-methoxy-5-fluorobenzoic acid | 204.58 | ~3.2 | Low | -Cl (2), -F (4), -OCH₃ (5) |
| 5-Chloro-2,4-difluorobenzoic acid | 206.55 | ~2.1 | High | -Cl (5), -F (2,4) |
| 2-Amino-4-chloro-5-fluorobenzoic acid | 203.57 | ~4.8 | Moderate | -Cl (4), -F (5), -NH₂ (2) |
Biological Activity
2-Chloro-4-fluoro-5-hydroxybenzoic acid (CFHBA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine.
Synthesis of this compound
The synthesis of CFHBA typically involves several chemical transformations, including halogenation and hydroxylation processes. The following table summarizes a common synthetic route:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Halogenation | 2-Hydroxybenzoic acid + Cl, F agents | Reflux |
| 2 | Nitration | CFHBA + HNO₃ | Ice bath |
| 3 | Hydrolysis | Nitrated compound + H₂O | Acidic conditions |
This multi-step process yields CFHBA with specific substitutions that enhance its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral efficacy of CFHBA against SARS-CoV-2. In vitro assays demonstrated that CFHBA has an effective concentration (EC50) of approximately 1.00 μM with a cytotoxicity concentration (CC50) of 4.73 μM, indicating a promising therapeutic window for antiviral applications . The mechanism involves modulating autophagy processes in host cells, specifically by down-regulating SKP2 expression and increasing BECN1 levels, which are crucial for viral replication inhibition .
Antimicrobial Activity
CFHBA has also shown potential as an antimicrobial agent. Its derivatives exhibit activity against various bacterial strains, indicating that structural modifications can enhance efficacy. For instance, compounds derived from CFHBA have been evaluated for their inhibitory effects on pathogenic bacteria, showcasing a structure-activity relationship that correlates with the presence of halogen substituents .
Case Studies
- Antiviral Efficacy : A study conducted on Vero-E6 cells revealed that CFHBA significantly reduced viral loads in treated samples compared to controls. The study utilized Western blot analysis to confirm the modulation of autophagy-related proteins, supporting the compound's role in viral inhibition .
- Toxicity Assessment : A sub-acute toxicity study was performed on ICR mice to evaluate the safety profile of CFHBA. Mice were administered varying doses (50 mg/kg to 200 mg/kg) over ten days with no observed mortality or significant adverse effects on body weight or organ histology, suggesting good tolerability at these doses .
The biological activity of CFHBA can be attributed to several mechanisms:
- Modulation of Autophagy : As noted earlier, CFHBA influences key autophagy-related proteins, which are vital in the cellular response to viral infections.
- Inhibition of Enzymatic Pathways : CFHBA and its derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
